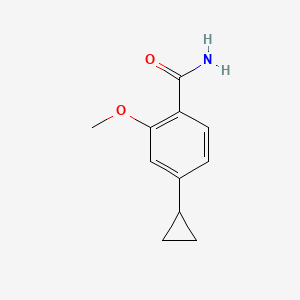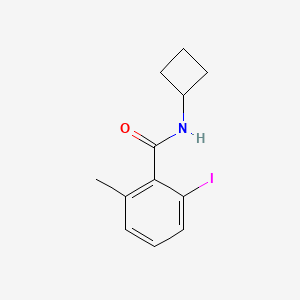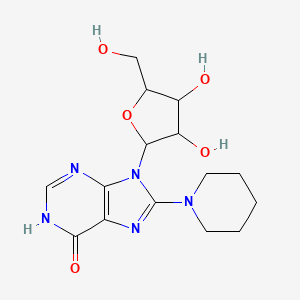
9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one is a chemical compound with the molecular formula C15H22N6O4 and a molecular weight of 350.373 It is known for its unique structure, which includes a pentofuranosyl group and a piperidinyl group attached to a purinone core
Preparation Methods
The synthesis of 9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one involves several steps. One common synthetic route includes the reaction of a purine derivative with a pentofuranosyl donor under specific conditions. The reaction typically requires the use of a catalyst and may involve multiple purification steps to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one can be compared with other similar compounds, such as:
Adenosine: A naturally occurring nucleoside with similar structural features.
Cytidine: Another nucleoside with a different base but similar sugar moiety.
Guanosine: A nucleoside with a guanine base, sharing some structural similarities.
Properties
Molecular Formula |
C15H21N5O5 |
|---|---|
Molecular Weight |
351.36 g/mol |
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-piperidin-1-yl-1H-purin-6-one |
InChI |
InChI=1S/C15H21N5O5/c21-6-8-10(22)11(23)14(25-8)20-12-9(13(24)17-7-16-12)18-15(20)19-4-2-1-3-5-19/h7-8,10-11,14,21-23H,1-6H2,(H,16,17,24) |
InChI Key |
RLJFXPQTJCNTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778059.png)


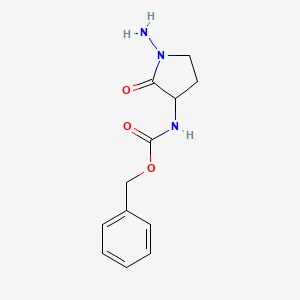

![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14778088.png)

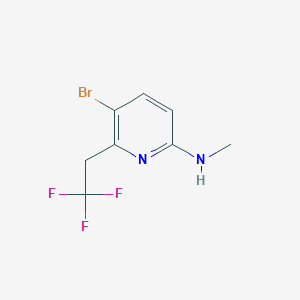
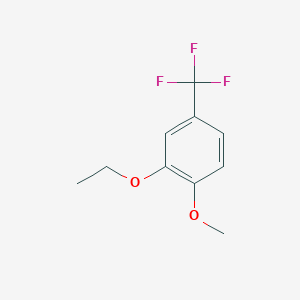
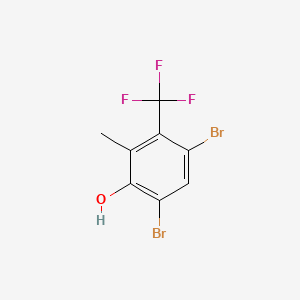
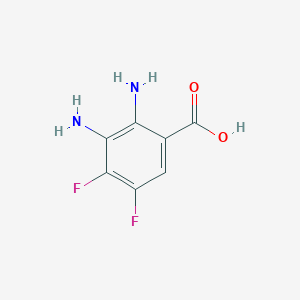
![2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14778116.png)
